REACTION_SMILES
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[C:15]([Li:16])([CH3:17])([CH3:18])[CH3:19].[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][C:6]([c:7]1[cH:8][cH:9][c:10]([Cl:13])[cH:11][cH:12]1)=[O:14].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:20][CH2:21][CH2:22][CH2:23][CH3:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[N:5]1[C:6](=[O:14])[c:7]2[c:8]([cH:9][c:10]([Cl:13])[cH:11][cH:12]2)[CH:26]1[OH:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)NC(=O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CC(C)(C)N1C(=O)c2ccc(Cl)cc2C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |